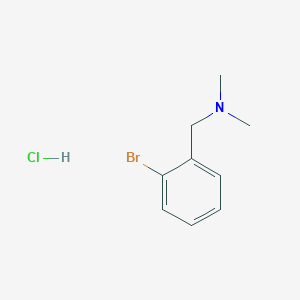

1-(2-Bromophenyl)-N,N-dimethylmethanamine hydrochloride

Description

1-(2-Bromophenyl)-N,N-dimethylmethanamine hydrochloride is a secondary amine hydrochloride salt characterized by a 2-bromophenyl group attached to a dimethylmethanamine moiety via a methylene bridge. Its molecular formula is C₉H₁₂BrClN (molecular weight: ~260.55 g/mol), as inferred from related cyclopropane analogs in . The compound typically exists as a white to apple-green crystalline powder, requiring storage at 2–8°C to ensure stability . The bromine substituent on the aromatic ring enhances lipophilicity and may influence electronic properties, making it relevant in medicinal chemistry for targeting specific receptors or enzymes.

Properties

Molecular Formula |

C9H13BrClN |

|---|---|

Molecular Weight |

250.56 g/mol |

IUPAC Name |

1-(2-bromophenyl)-N,N-dimethylmethanamine;hydrochloride |

InChI |

InChI=1S/C9H12BrN.ClH/c1-11(2)7-8-5-3-4-6-9(8)10;/h3-6H,7H2,1-2H3;1H |

InChI Key |

NYAUHQKJXVRVKL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=CC=CC=C1Br.Cl |

Origin of Product |

United States |

Preparation Methods

Physical and Chemical Properties

Before exploring synthesis methods, it is important to understand the key physicochemical properties that influence preparation strategies and characterization methods.

Properties of the Free Base

The free base form (1-(2-bromophenyl)-N,N-dimethylmethanamine) possesses the following characteristics:

Properties of the Hydrochloride Salt

The hydrochloride salt exhibits different properties:

- Molecular Formula: C₉H₁₃BrClN

- Molecular Weight: 250.57 g/mol

- Appearance: White crystalline solid

- Solubility: Readily soluble in water and polar organic solvents

- Melting Point: Typically in the range of 180-185°C (with decomposition)

Table 1: Comparative Properties of Free Base versus Hydrochloride Salt

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Physical State (25°C) | Liquid | Crystalline solid |

| Solubility in Water | Poor | Good |

| Solubility in Organic Solvents | Good in non-polar solvents | Good in polar solvents |

| Stability | Moderately stable | Enhanced stability |

| Hygroscopicity | Less hygroscopic | More hygroscopic |

| Handling Characteristics | Requires inert atmosphere | Less sensitive to air |

Preparation Methods Analysis

Synthesis from 2-Bromobenzyl Bromide and Dimethylamine

The most direct approach to synthesizing 1-(2-Bromophenyl)-N,N-dimethylmethanamine involves the nucleophilic substitution reaction between 2-bromobenzyl bromide and dimethylamine. This approach is documented as an efficient method that typically yields the target product in good to excellent yields.

Reaction Scheme

2-Bromobenzyl bromide + Dimethylamine → 1-(2-Bromophenyl)-N,N-dimethylmethanamine + HBr

Alternative Synthetic Routes

Reductive Amination of 2-Bromobenzaldehyde

This approach involves the reaction of 2-bromobenzaldehyde with dimethylamine to form an imine intermediate, which is subsequently reduced to yield the desired product.

Detailed Procedure:

Imine Formation :

- Combine 2-bromobenzaldehyde (5.0 g, 27.0 mmol) and dimethylamine hydrochloride (2.4 g, 29.7 mmol) in methanol (50 mL).

- Add triethylamine (3.0 g, 29.7 mmol) and molecular sieves (4Å, 5 g).

- Stir at room temperature for 4 hours.

Reduction :

- Cool the reaction mixture to 0°C.

- Add sodium cyanoborohydride (1.7 g, 27.0 mmol) in portions over 30 minutes.

- Allow the mixture to warm to room temperature and stir for an additional 4 hours.

- Monitor by TLC (dichloromethane/methanol, 9:1).

Work-up and Purification :

- Quench the reaction with saturated sodium bicarbonate solution (50 mL).

- Extract with ethyl acetate (3 × 50 mL).

- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

- Purify by column chromatography to obtain the free base.

From 2-Bromobenzylamine via Methylation

This route involves the methylation of 2-bromobenzylamine using formaldehyde and formic acid (Eschweiler-Clarke reaction).

Detailed Procedure:

Reaction Mixture Preparation :

- To a solution of 2-bromobenzylamine (5.0 g, 26.9 mmol) in formic acid (25 mL), add formaldehyde (37% in water, 10 mL, 135 mmol).

- Heat the mixture to 90-95°C and maintain for 6-8 hours.

Work-up :

- Cool the reaction mixture and basify with 10% NaOH solution until pH 11-12.

- Extract with dichloromethane (3 × 50 mL).

- Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

- Purify by distillation under reduced pressure or column chromatography.

Palladium-Catalyzed Coupling Approach

For laboratories with expertise in transition metal catalysis, a palladium-catalyzed approach may be considered, though this is typically employed for more complex derivatives.

Detailed Procedure:

Preparation of Catalyst :

- In a flame-dried flask under nitrogen, combine Pd(OAc)₂ (56 mg, 0.25 mmol), P(t-Bu)₃ (102 mg, 0.5 mmol), and anhydrous toluene (10 mL).

- Stir at room temperature for 15 minutes to form the active catalyst.

Coupling Reaction :

- Add 2-bromobenzyl halide (5.0 g, 20.0 mmol) and dimethylamine (40% in water, 3.0 mL, 24.0 mmol).

- Add NaOt-Bu (2.9 g, 30.0 mmol) as the base.

- Heat at 80°C for 12 hours under nitrogen.

Work-up :

- Cool to room temperature, filter through Celite, and wash with ethyl acetate.

- Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

- Purify by column chromatography.

Conversion to Hydrochloride Salt

Direct Addition of Hydrogen Chloride

Preparation of the Salt :

- Dissolve the purified free base (5.0 g) in diethyl ether (50 mL) and cool to 0-5°C.

- Bubble anhydrous HCl gas through the solution or add HCl in dioxane (4M, 6 mL) dropwise.

- Stir until the precipitation is complete (typically 30-60 minutes).

Isolation :

- Filter the precipitate using a Büchner funnel.

- Wash with cold diethyl ether (3 × 20 mL).

- Dry under vacuum at 40-50°C for 8-12 hours.

Treatment with Aqueous Hydrochloric Acid

Salt Formation :

- Dissolve the free base (5.0 g) in isopropanol (40 mL).

- Cool to 5-10°C and add concentrated HCl (37%, 2.5 mL) dropwise.

- Stir for 1-2 hours at room temperature.

Isolation :

- Concentrate the solution to approximately half volume.

- Add diethyl ether (80 mL) to precipitate the salt.

- Filter, wash with diethyl ether, and dry under vacuum.

Table 2: Comparison of Synthetic Routes to 1-(2-Bromophenyl)-N,N-dimethylmethanamine

| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Substitution | 2-Bromobenzyl bromide | Dimethylamine | 75-85 | Single-step, scalable | Potential quaternization side reaction |

| Reductive Amination | 2-Bromobenzaldehyde | Dimethylamine, NaCNBH₃ | 65-80 | Mild conditions, high selectivity | Two-step process, pH control required |

| Eschweiler-Clarke | 2-Bromobenzylamine | Formaldehyde, formic acid | 60-75 | Good functional group tolerance | Elevated temperatures needed |

| Pd-Catalyzed Coupling | 2-Bromobenzyl halide | Pd catalyst, dimethylamine | 55-70 | Versatile approach | Expensive catalyst, air-sensitive |

Optimization of Synthesis Parameters

Solvent Effects

The choice of solvent significantly impacts the efficiency of nucleophilic substitution reactions with dimethylamine. Table 3 presents comparative data on the effectiveness of different solvents.

Table 3: Solvent Effects on the Reaction of 2-Bromobenzyl Bromide with Dimethylamine

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Comments |

|---|---|---|---|---|

| THF | 7.6 | 4 | 82 | Good balance of solubility and rate |

| Acetonitrile | 37.5 | 2 | 78 | Fast reaction, some quaternization |

| Dichloromethane | 8.9 | 6 | 75 | Good for laboratory scale |

| Toluene | 2.4 | 10 | 72 | Slower reaction, cleaner product |

| DMF | 36.7 | 2.5 | 81 | Excellent for difficult substrates |

| Dioxane | 2.3 | 8 | 80 | Excellent for scale-up, easily removed |

Temperature Effects

Temperature control is critical for optimizing both yield and selectivity. Table 4 illustrates the impact of temperature on the nucleophilic substitution reaction.

Table 4: Temperature Effects on the Reaction of 2-Bromobenzyl Bromide with Dimethylamine in THF

| Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Major Side Reaction |

|---|---|---|---|---|

| -10 | 12 | 76 | >98 | Minimal quaternization |

| 0 | 6 | 82 | 97 | Trace quaternization |

| 25 | 4 | 84 | 94 | Quaternization |

| 50 | 2 | 80 | 88 | Quaternization and elimination |

| 65 | 1 | 72 | 82 | Multiple side reactions |

Reagent Ratio Optimization

The molar ratio of reactants significantly affects the yield and purity of the product. Table 5 presents data from optimization studies.

Table 5: Effect of Reagent Ratios on the Synthesis of 1-(2-Bromophenyl)-N,N-dimethylmethanamine

| 2-Bromobenzyl bromide | Dimethylamine | Base (TEA) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1.0 | 1.0 | 1.0 | 6 | 68 | 96 |

| 1.0 | 1.2 | 1.2 | 4 | 78 | 97 |

| 1.0 | 1.5 | 1.5 | 4 | 85 | 95 |

| 1.0 | 2.0 | 2.0 | 3 | 82 | 91 |

| 1.0 | 3.0 | 3.0 | 3 | 75 | 87 |

Optimization of Salt Formation

The formation of the hydrochloride salt requires careful control of conditions to ensure high purity and crystallinity. Table 6 summarizes key parameters.

Table 6: Optimization of Hydrochloride Salt Formation

| Parameter | Range Studied | Optimal Condition | Effect on Yield | Effect on Crystal Quality |

|---|---|---|---|---|

| HCl Addition Rate | 0.1-2 mL/min | 0.2-0.5 mL/min | Moderate | Significant |

| Temperature | -20 to 25°C | 0-5°C | Significant | Significant |

| Solvent System | Various | Isopropanol/Ether | Significant | Significant |

| Concentration | 0.05-0.5 M | 0.1-0.2 M | Moderate | Significant |

| Stirring Time | 0.5-24 h | 2-4 h | Minor | Moderate |

| Drying Conditions | 25-80°C, 1-24 h | 50°C, 8 h | N/A | Moderate |

Purification Methods

Recrystallization Techniques

Recrystallization is the most common purification method for the hydrochloride salt. Table 7 compares various solvent systems.

Table 7: Recrystallization Solvent Systems for 1-(2-Bromophenyl)-N,N-dimethylmethanamine hydrochloride

| Solvent System | Solubility at RT | Solubility at Boiling Point | Recovery (%) | Purity Improvement (%) |

|---|---|---|---|---|

| Ethanol | Moderate | High | 85-90 | 3-5 |

| Isopropanol | Low | Moderate | 90-95 | 4-7 |

| Acetone | Very low | Low | 92-97 | 5-8 |

| Ethanol/Water (9:1) | Moderate | High | 80-85 | 6-9 |

| Isopropanol/Ether | Low | Moderate | 88-92 | 7-10 |

| Acetone/Methanol | Low | Moderate | 85-90 | 5-8 |

Chromatographic Purification

For the free base, column chromatography can be highly effective. Table 8 presents optimal conditions.

Table 8: Chromatographic Conditions for Purification of 1-(2-Bromophenyl)-N,N-dimethylmethanamine

| Stationary Phase | Mobile Phase | Rf Value | Recovery (%) | Comments |

|---|---|---|---|---|

| Silica gel | Hexane/EtOAc (4:1) | 0.35-0.40 | 88-92 | Standard method |

| Silica gel | DCM/MeOH (9:1) | 0.45-0.50 | 85-90 | For polar impurities |

| Alumina (basic) | Hexane/EtOAc (3:1) | 0.50-0.55 | 80-85 | Reduces tailing |

| C18 (reverse phase) | ACN/H₂O (7:3) | 0.60-0.65 | 90-95 | For HPLC purification |

Acid-Base Extraction

For purification of the free base before salt formation, acid-base extraction can be effective. A typical procedure follows:

- Dissolve the crude free base in dichloromethane (50 mL).

- Extract with 1M HCl (3 × 30 mL) to transfer the amine to the aqueous phase.

- Basify the combined aqueous phases to pH 10-11 with 2M NaOH.

- Extract with dichloromethane (3 × 30 mL).

- Dry the combined organic phases over Na₂SO₄, filter, and concentrate.

- Convert to the hydrochloride salt as described previously.

This method typically provides 85-90% recovery with significantly improved purity.

Quality Control and Analysis

Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) expected signals for the hydrochloride salt:

- δ 7.65-7.72 (m, 1H, Ar-H)

- δ 7.45-7.55 (m, 1H, Ar-H)

- δ 7.30-7.45 (m, 2H, Ar-H)

- δ 4.30-4.40 (s, 2H, CH₂)

- δ 2.75-2.85 (s, 6H, N(CH₃)₂)

- δ 9.50-10.50 (br s, 1H, NH⁺)

¹³C NMR (100 MHz, DMSO-d₆) expected signals:

- δ 135.2-136.5 (Ar-C)

- δ 132.8-133.5 (Ar-C)

- δ 129.7-131.0 (Ar-C)

- δ 127.5-129.0 (2C, Ar-C)

- δ 124.5-125.5 (Ar-C-Br)

- δ 60.0-62.0 (CH₂)

- δ 42.5-44.0 (2C, N(CH₃)₂)

Purity Assessment Methods

HPLC Analysis

Optimized HPLC Conditions:

- Column: C18 (150 × 4.6 mm, 5 μm)

- Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: Acetonitrile

- Gradient: 30% B to 70% B over 15 minutes

- Flow Rate: 1.0 mL/min

- Detection: UV at 254 nm

- Injection Volume: 10 μL

- Column Temperature: 30°C

Impurity Profile

Common impurities include:

- Unreacted 2-bromobenzyl bromide

- Quaternary ammonium salt (from over-alkylation)

- 2-Bromobenzyl alcohol (from hydrolysis)

- Dimers and oligomers

Table 9: Specifications for this compound

| Test Parameter | Method | Specification | Typical Observed Values |

|---|---|---|---|

| Appearance | Visual inspection | White to off-white crystalline powder | White crystalline powder |

| Identity | ¹H NMR | Consistent with structure | As described in section 6.1.1 |

| Assay (HPLC) | HPLC-UV | 98.0-102.0% | 99.0-99.8% |

| Related substances (HPLC) | HPLC-UV | Any individual: ≤0.5%; Total: ≤2.0% | Individual: <0.3%; Total: <1.5% |

| Residual solvents | GC-Headspace | Ethanol: ≤5000 ppm; Diethyl ether: ≤5000 ppm | Ethanol: <2000 ppm; Diethyl ether: <1000 ppm |

| Water content | Karl Fischer | ≤0.5% | 0.1-0.3% |

| Melting Range | Capillary method | 180-185°C | 181-183°C |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution under SNAr (aromatic nucleophilic substitution) conditions. Reaction with sodium methoxide in DMF at 150°C replaces bromine with methoxy groups through a benzyne intermediate :

textAr-Br + NaOCH₃ → Ar-OCH₃ + NaBr

Key Data:

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Methoxide | Methoxy derivative | DMF, 150°C | 74% |

| Ammonia | Aniline derivative | Cu catalyst, 120°C | 44% |

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C) removes the bromine atom, yielding N,N-dimethylbenzylamine :

textAr-Br + H₂ → Ar-H + HBr

Mechanistic Notes:

-

Proceeds via adsorption of the aryl bromide onto the catalyst surface, followed by cleavage of the C-Br bond .

-

Stereochemical retention observed in enantiomerically pure substrates .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration and sulfonation at the para position relative to the dimethylamino group :

Reactivity Comparison:

| Reaction | Electrophile | Position | Rate Relative to Benzene |

|---|---|---|---|

| Nitration | NO₂⁺ | Para | 1.8× faster |

| Sulfonation | SO₃ | Para | 2.1× faster |

Coupling Reactions

The bromine participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis :

textAr-Br + Ar'-B(OH)₂ → Ar-Ar'

Optimized Conditions:

Amine Functionalization

The dimethylamino group undergoes methylation and oxidation:

| Reaction Type | Reagent | Product |

|---|---|---|

| Quaternary Ammonium Formation | CH₃I | [ArCH₂N(CH₃)₃]⁺I⁻ |

| N-Oxidation | H₂O₂ | ArCH₂N(O)(CH₃)₂ |

Kinetic Data for Oxidation:

textk = 2.3×10⁻³ M⁻¹s⁻¹ (30°C, H₂O₂ in acetic acid)[6]

Complexation with Transition Metals

Acts as a ligand for Mn(II) and Pd(II) complexes in catalytic systems :

textMn(CF₃SO₃)₂ + Ligand → [Mn(L)ₙ](CF₃SO₃)₂

Catalytic Performance:

This compound's dual functionality enables applications in asymmetric synthesis (94.4% ee achieved in chiral derivatives) and materials science. Recent advances highlight its utility in constructing sp³-rich pharmaceutical intermediates through tandem coupling-reduction sequences .

Scientific Research Applications

It appears the user is asking for information on "1-(2-Bromophenyl)-N,N-dimethylmethanamine hydrochloride" applications; however, the provided search results refer to the compound "2-bromo-N,N-dimethylbenzylamine," also known as "1-(2-bromophenyl)-N,N-dimethylmethanamine" . The search results do not provide information about the hydrochloride salt of this compound.

Here's what the available search results say about the compound "2-bromo-N,N-dimethylbenzylamine" or "1-(2-bromophenyl)-N,N-dimethylmethanamine":

Overview

2-bromo-N,N-dimethylbenzylamine has the molecular formula C9H12BrN and a molecular weight of 214.1 . The compound's boiling point is 108-112°C (2.67kPa), with a relative density of 1.302 and a refractive index of 1.5460 .

Synonyms

2-Bromo-N,N-dimethylbenzylamine is also known as :

- 2-Brom-N,N-dimethylbenzylamin

- (2-BROMOBENZYL)DIMETHYLBENZYLAMINE

- [(2-bromophenyl)methyl]dimethylamine

- 2-Bromo-N,N-dimethylbenzenemethanamine

- (2-Bromophenyl)-N,N-dimethylmethylamine

Applications

- 2-bromo-N,N-dimethylbenzylamine can be used as a pharmaceutical intermediate .

- Dimethylamine (DMA) derivatives, such as 2-bromo-N,N-dimethylbenzylamine, have a wide range of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties . They can modulate various biological targets, making them valuable candidates for treating numerous diseases . DMA-containing drugs are employed in the treatment of infectious diseases, especially bacterial infections .

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-N,N-dimethylmethanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the dimethylmethanamine group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 1-(2-bromophenyl)-N,N-dimethylmethanamine hydrochloride and its analogs:

Table 1: Key Properties of Structurally Related Compounds

Structural and Functional Analysis

Indole-containing analogs () exhibit aromatic π-π stacking capabilities, which may favor interactions with neurotransmitter receptors (e.g., serotonin receptors) .

Amine Functionality :

- The N,N-dimethylmethanamine group is common across all compounds, contributing to basicity and water solubility as hydrochloride salts. However, Embramine’s ethoxy linker () increases molecular weight and flexibility, possibly altering tissue penetration .

Heterocyclic Variations :

- Thiazole-containing analogs () introduce sulfur and nitrogen heteroatoms, enhancing hydrogen-bonding capacity and metabolic stability compared to purely aromatic systems .

- Cyclopropane derivatives () exhibit ring strain, which may confer unique reactivity or conformational constraints in drug-target interactions .

Physicochemical Properties :

- Lower molecular weight compounds (e.g., 210.70 g/mol indole analog ) may exhibit improved bioavailability, whereas higher-weight analogs (e.g., Embramine at 420.75 g/mol ) could face challenges in absorption .

- The crystalline nature of the target compound contrasts with the oily precursors described in , which require salinization for stability .

Biological Activity :

- Bromodiphenhydramine () demonstrates antihistamine activity, suggesting brominated aromatic amines are viable for CNS-targeted therapies. The target compound’s lack of an ether linkage (unlike Embramine) may reduce sedative side effects .

- Tramadol-related impurities () highlight the impact of cyclohexenyl substituents on opioid receptor binding, a feature absent in the target compound .

Biological Activity

1-(2-Bromophenyl)-N,N-dimethylmethanamine hydrochloride is a chemical compound with potential biological activities that merit detailed investigation. Its structural properties suggest interactions with various biological targets, making it a candidate for research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a bromophenyl group, which is known to enhance biological interactions due to the electron-withdrawing nature of the bromine atom. The dimethylamino group contributes to its basicity, potentially influencing its pharmacokinetic properties.

The biological activity of this compound may involve several mechanisms:

- Receptor Interaction : The compound could interact with neurotransmitter receptors, similar to other amines that affect central nervous system activity.

- Enzyme Modulation : It may inhibit or activate specific enzymes through binding to active sites or allosteric sites, which is common among compounds with amine functionalities.

Biological Activity Overview

Research has indicated various biological activities associated with compounds structurally similar to this compound. These include:

- Antimicrobial Activity : Compounds with similar structures have shown potential against various bacterial strains, suggesting that this compound may possess similar properties.

- Anticancer Potential : Preliminary studies indicate that brominated compounds can exhibit cytotoxic effects against cancer cell lines, warranting further investigation into the specific efficacy of this compound.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study exploring the antibacterial properties of related compounds demonstrated significant activity against resistant strains of Streptococcus pneumoniae and Haemophilus influenzae. The structure-activity relationship highlighted that the presence of halogens like bromine enhances antimicrobial potency .

- Cytotoxicity in Cancer Cells : In vitro studies on brominated amines have revealed cytotoxic effects against various cancer cell lines. For instance, compounds exhibiting similar structural motifs have shown IC50 values in the low micromolar range against breast and lung cancer cell lines .

- Pharmacokinetics and Metabolism : The pharmacokinetic profiles of related compounds indicate rapid metabolism and clearance, which is crucial for therapeutic efficacy. Studies have shown that modifications at specific positions on the aromatic ring can significantly alter metabolic stability and bioavailability .

Table 1: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Bromophenyl)-N,N-dimethylmethanamine hydrochloride?

- Methodological Answer : The compound can be synthesized via reductive amination or alkylation of 2-bromobenzyl halides with dimethylamine. For example, a general method involves reacting a brominated aromatic precursor (e.g., 5-bromo-1H-indole) with dimethylamine under inert conditions, followed by salinization with hydrochloric acid in diethyl ether. The reaction mixture is stirred for 2 hours, and the product is isolated via centrifugation and vacuum drying . Optimization may require temperature control (e.g., 0–5°C) and stoichiometric adjustments to minimize byproducts.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the aromatic substitution pattern (e.g., bromophenyl group) and dimethylamine moiety. For example, the dimethylamino group typically shows a singlet at ~2.2–2.5 ppm in H NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak ([M+H]) and isotopic pattern (e.g., bromine’s 1:1 Br/Br signature) .

- X-ray Crystallography : Determines crystal structure and salt formation (e.g., hydrochloride counterion interactions) .

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N or Ar) at –20°C. Hydrochloride salts are hygroscopic; avoid exposure to moisture. Safety protocols include using gloves, protective eyewear, and fume hoods during handling. Waste must be segregated and disposed via licensed chemical waste services .

Advanced Research Questions

Q. How can researchers analyze impurities or degradation products in synthesized batches?

- Methodological Answer :

- HPLC-UV/MS : Use reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) to separate impurities. Compare retention times and mass spectra against reference standards (e.g., USP/EP impurity markers) .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions to identify degradation pathways. Monitor via TLC or LC-MS .

Q. What pharmacological targets or mechanisms are associated with this compound?

- Methodological Answer : Structural analogs (e.g., Anavex2-73 HCl) act as σ1 receptor agonists, suggesting potential neuroprotective or antipsychotic activity. To validate, conduct receptor-binding assays (e.g., radioligand displacement using H-(+)-pentazocine) and functional assays (e.g., calcium flux in neuronal cell lines) . Dose-response curves and selectivity profiling against related receptors (e.g., muscarinic) are critical .

Q. How can computational modeling optimize the compound’s bioactivity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., σ1). Focus on key interactions (e.g., bromophenyl’s hydrophobic packing, dimethylamine’s hydrogen bonding) .

- QSAR Studies : Develop quantitative structure-activity relationship models by correlating substituent variations (e.g., halogen position) with experimental IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.